
2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of isoindole rings and a dimethoxysilylene bridge, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves several steps, typically starting with the preparation of isoindole derivatives. These derivatives are then subjected to reactions with dimethoxysilylene reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the successful formation of the compound .
Industrial Production Methods: In an industrial setting, the production of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isoindole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can introduce various functional groups onto the isoindole rings .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- involves its interaction with specific molecular targets and pathways. The isoindole rings and dimethoxysilylene bridge play a crucial role in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole derivatives: Compounds with similar isoindole structures but different substituents.
Dimethoxysilylene compounds: Compounds containing the dimethoxysilylene group but with different core structures
Uniqueness: 1H-Isoindole, 2,2’-(dimethoxysilylene)bis[octahydro- is unique due to its combination of isoindole rings and a dimethoxysilylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
207689-99-4 |
|---|---|
Molekularformel |
C18H34N2O2Si |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
bis(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H34N2O2Si/c1-21-23(22-2,19-11-15-7-3-4-8-16(15)12-19)20-13-17-9-5-6-10-18(17)14-20/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
MUEOJJJBSWIJER-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](N1CC2CCCCC2C1)(N3CC4CCCCC4C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


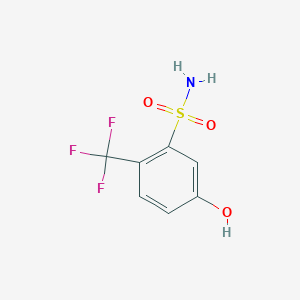
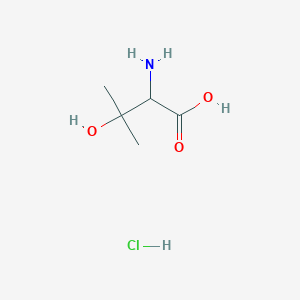
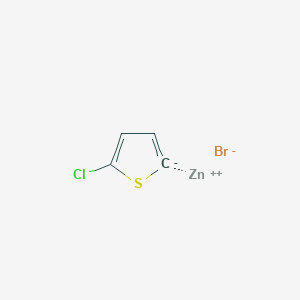
![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)

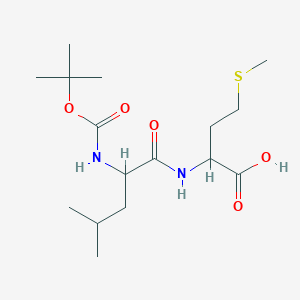
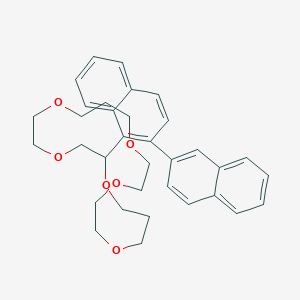
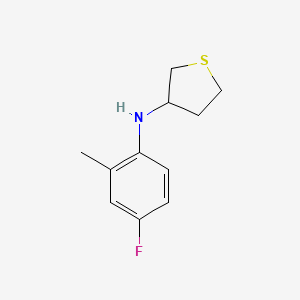
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)

![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)

